N,N-dihexyl-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N,N-dihexyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dihexyl-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with dihexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-dihexyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting pancreatic lipase.
Medicine: Investigated for its anti-obesity properties due to its ability to inhibit pancreatic lipase.
Mechanism of Action
The mechanism of action of N,N-dihexyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol. This inhibition reduces the absorption of dietary fats, contributing to its anti-obesity effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(4-methoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N,N-dihexyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific dihexyl substitution, which imparts distinct physicochemical properties and biological activities compared to other coumarin derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C22H31NO3 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N,N-dihexyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H31NO3/c1-3-5-7-11-15-23(16-12-8-6-4-2)21(24)19-17-18-13-9-10-14-20(18)26-22(19)25/h9-10,13-14,17H,3-8,11-12,15-16H2,1-2H3 |
InChI Key |
KRTYKJZNFGMMCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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